molecular formula C5H10N2O3 B11783364 5-Hydroxypiperazine-2-carboxylic acid

5-Hydroxypiperazine-2-carboxylic acid

Cat. No.: B11783364
M. Wt: 146.14 g/mol
InChI Key: YVBDMJZONOJIPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxypiperazine-2-carboxylic acid is a heterocyclic organic compound that contains a piperazine ring substituted with a hydroxyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxypiperazine-2-carboxylic acid can be achieved through several methods. One common approach involves the hydroxylation of piperazine-2-carboxylic acid. This reaction typically requires the use of strong oxidizing agents under controlled conditions to introduce the hydroxyl group at the desired position on the piperazine ring.

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalytic processes. For example, whole-cell biotransformation using specific bacterial strains can be employed to convert precursor compounds into the desired product. This method is advantageous due to its high yield and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxypiperazine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require the use of halogenating agents or alkylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 5-oxopiperazine-2-carboxylic acid, while reduction of the carboxylic acid group can produce 5-hydroxypiperazine-2-alcohol.

Scientific Research Applications

5-Hydroxypiperazine-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Hydroxypiperazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit the growth of bacterial or fungal cells by interfering with their metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound derivatives .

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxypyrazine-2-carboxylic acid: This compound is structurally similar but contains a pyrazine ring instead of a piperazine ring.

    Piperazine-2-carboxylic acid: Lacks the hydroxyl group but serves as a precursor for the synthesis of 5-Hydroxypiperazine-2-carboxylic acid.

Uniqueness

This compound is unique due to the presence of both a hydroxyl group and a carboxylic acid group on the piperazine ring. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C5H10N2O3

Molecular Weight

146.14 g/mol

IUPAC Name

5-hydroxypiperazine-2-carboxylic acid

InChI

InChI=1S/C5H10N2O3/c8-4-2-6-3(1-7-4)5(9)10/h3-4,6-8H,1-2H2,(H,9,10)

InChI Key

YVBDMJZONOJIPK-UHFFFAOYSA-N

Canonical SMILES

C1C(NCC(N1)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.